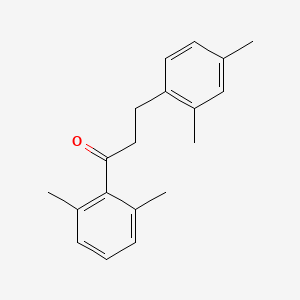

2',6'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

Description

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-8-9-17(16(4)12-13)10-11-18(20)19-14(2)6-5-7-15(19)3/h5-9,12H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOOJQVTLYWMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644687 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-11-1 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

The general reaction involves:

- Reactants: 2,4-dimethylbenzoyl chloride (or corresponding anhydride) and 2,6-dimethylbenzene (or substituted aromatic compound)

- Catalyst: Lewis acid, commonly aluminum chloride (AlCl3)

- Solvent: Anhydrous conditions, often using dichloromethane or carbon disulfide

- Temperature: Typically maintained between 0°C to 60°C to control reaction rate and selectivity

- Time: Several hours depending on scale and conditions

The acyl chloride reacts with the aromatic ring to form the ketone, 2',6'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone, via an acylium ion intermediate.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl3) | Stoichiometric or catalytic amounts |

| Temperature | 0°C to 60°C | Lower temps reduce side reactions |

| Solvent | Anhydrous dichloromethane or CS2 | Prevents catalyst hydrolysis |

| Reaction Time | 2 to 6 hours | Monitored for completion via TLC or GC |

| Molar Ratio | Acyl chloride : aromatic ≈ 1:1 to 1.2 | Slight excess acyl chloride often used |

Mechanism

- Formation of acylium ion from acyl chloride and AlCl3

- Electrophilic aromatic substitution on 2,6-dimethylbenzene ring

- Workup with water or dilute acid to quench and liberate the ketone product

Industrial Preparation Considerations

Scale-Up and Reactor Types

- Large-scale synthesis employs continuous flow reactors to improve heat transfer and mixing efficiency.

- Automated control of temperature and reagent feed rates enhances yield and reproducibility.

- Use of inert atmosphere (nitrogen or argon) to prevent moisture contamination and catalyst deactivation.

Purification

- Crude reaction mixture is quenched and extracted.

- Purification is typically achieved by recrystallization or column chromatography.

- Distillation may be used if the product is sufficiently volatile and thermally stable.

Alternative Catalysts and Methods

While aluminum chloride is the most common catalyst, other Lewis acids and acidic catalysts have been explored in related aryl ketone syntheses:

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Lewis acids | FeCl3, TiCl4, SnCl4, BF3 | Potentially milder conditions | May require longer reaction times |

| Brønsted acids | Sulfuric acid, toluenesulfonic acid | Sometimes used in phenol alkylation | Less selective, possible side reactions |

| Solid acid catalysts | Zeolites, heteropoly acids | Reusable, environmentally friendly | Often lower activity |

Research Findings and Data Summary

| Study/Source | Key Findings |

|---|---|

| Friedel-Crafts acylation (Benchchem data) | Efficient synthesis via AlCl3 catalysis under anhydrous conditions; yields typically >80% |

| Industrial patent processes (US3714269A) | Acidic catalysts including metal halides and sulfonic acids used for related phenol derivatives; reaction temp 120-180°C |

| Continuous flow reactor studies | Improved reaction control, higher purity and yield, reduced reaction times |

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Preparation of Acyl Chloride | Conversion of 2,4-dimethylbenzoic acid to acyl chloride | Using thionyl chloride (SOCl2) or oxalyl chloride |

| 2. Friedel-Crafts Acylation | Reaction of acyl chloride with 2,6-dimethylbenzene in presence of AlCl3 | Anhydrous, 0-60°C, 2-6 hours |

| 3. Workup | Quenching with water or dilute acid | Neutralizes catalyst and isolates product |

| 4. Purification | Recrystallization or chromatography | To achieve high purity (>95%) |

Scientific Research Applications

Organic Synthesis

2',6'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple chemical transformations, making it valuable in the development of more complex molecules.

Photoinitiators in Polymer Chemistry

This compound is utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and generate free radicals makes it effective in initiating polymerization processes, which is crucial for creating durable coatings and adhesives.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.

- Anticancer Effects : Some derivatives within the diaryl ketone class have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology.

Case Study 1: Antiproliferative Activity

A study explored the antiproliferative effects of various derivatives of propiophenone compounds, including this compound. Certain structural modifications enhanced their cytotoxicity against human colon cancer cells (HT-29), with IC50 values indicating significant potency.

Case Study 2: Photopolymerization Studies

In polymer chemistry applications, experiments demonstrated that formulations containing this compound as a photoinitiator exhibited rapid curing times and improved mechanical properties in UV-cured coatings. The efficiency of polymerization was attributed to the effective generation of free radicals upon UV exposure .

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

a. 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

- CAS: Not explicitly listed (referenced in SDS)

- Structure : Methyl groups at 2',4' on the ketone ring and 2,5-dimethylphenyl on the chain.

b. 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone

Halogen-Substituted Derivatives

a. 2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

- CAS: Not explicitly listed (referenced in VLC Lifesciences data)

- Molecular Formula : C₁₇H₁₆Cl₂O

- Molecular Weight : 307.21 g/mol

- Key Difference : Chlorine atoms (electron-withdrawing) replace methyl groups, increasing lipophilicity (LogP: ~5.42 ) and reactivity in electrophilic substitutions. Likely used as a pharmaceutical intermediate.

b. 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone

Simplified Analog: 1-Propanone,1-(2,4-dimethylphenyl)

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Key Analogs

*Estimated based on structural similarity.

Biological Activity

2',6'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is a compound belonging to the class of propiophenones, which are characterized by a phenyl group attached to a propanone structure. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure that influences its reactivity and biological interactions. The presence of multiple methyl groups enhances its lipophilicity, potentially affecting its ability to permeate cell membranes.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 278.38 g/mol |

| Melting Point | Not specified |

| Solubility | Organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in disrupting cell membranes and inhibiting essential enzymatic functions. The mechanism is believed to involve the compound's ability to interact with bacterial cell wall components, leading to increased permeability and cell lysis.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators. The compound's structural features allow it to bind to specific receptors and enzymes involved in cancer progression.

The biological activity of this compound can be attributed to its interactions with molecular targets within cells. These include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : It can bind to various receptors, modulating signal transduction pathways critical for cellular responses.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cellular damage.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on several bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL. This suggests potent antimicrobial activity compared to standard antibiotics. -

Anticancer Activity Assessment :

In a comparative study involving cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. IC values were determined to be approximately 25 µM after 48 hours of exposure.

Q & A

Q. What are the recommended synthetic routes for 2',6'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation using substituted propiophenone precursors. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for electrophilic substitution .

- Temperature control : Reactions typically proceed at 80–100°C to avoid side products like diaryl ketones .

- Solvent optimization : Non-polar solvents (e.g., benzene) enhance regioselectivity by stabilizing intermediates .

Yield improvements (up to 75%) are achieved by maintaining pH 4–6 during workup to minimize hydrolysis .

Q. How should researchers characterize this compound’s purity, and what analytical techniques are most reliable?

- HPLC-MS : Detects impurities at <0.1% levels using C18 columns with acetonitrile/water gradients .

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methyl groups in the 2',6' and 2,4-dimethylphenyl moieties (δ 2.2–2.5 ppm) .

- X-ray crystallography : Resolves structural ambiguities; CCDC datasets (e.g., 2163755) provide reference metrics .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Waste disposal : Segregate halogenated byproducts and transfer to certified hazardous waste facilities .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/respiratory exposure .

- Degradation monitoring : Store samples at 4°C to slow organic degradation during long experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

- Advanced NMR techniques : Use 2D NOESY or ROESY to differentiate steric interactions between ortho-methyl groups and the propiophenone backbone .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments .

- Isotopic labeling : Synthesize deuterated analogs to isolate overlapping signals in crowded spectral regions .

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

- Hyperspectral imaging (HSI) : Track degradation products in simulated wastewater matrices over 9-hour cycles, noting pH-dependent hydrolysis .

- LC-QTOF-MS : Identify transient metabolites (e.g., hydroxylated derivatives) with mass error <2 ppm .

- Microcosm studies : Use soil/water systems spiked with ¹⁴C-labeled compound to quantify mineralization rates .

Q. How can synthesis be scaled without compromising stereochemical integrity?

- Flow chemistry : Minimize thermal degradation by maintaining precise residence times (≤5 minutes) in microreactors .

- Design of Experiments (DoE) : Optimize molar ratios (e.g., acyl chloride:arene) and catalyst loading via response surface methodology .

- In-line analytics : Implement FTIR probes to monitor acylation progress in real time .

Methodological Challenges

Q. How should researchers address low reproducibility in Friedel-Crafts reactions for this compound?

Q. What strategies mitigate interference from byproducts during HPLC analysis?

- Derivatization : React samples with dansyl chloride to enhance UV detection of polar impurities .

- Heart-cutting 2D-LC : Isolate co-eluting peaks using a dual-column setup (C18 + phenyl-hexyl) .

- Standard addition : Spike known impurities to calibrate retention times and quantify unknowns .

Data Interpretation and Conflict Resolution

Q. How to reconcile discrepancies between computational predictions and experimental crystallographic data?

- Charge density analysis : Compare multipole models (Hansen-Coppens formalism) with DFT-derived electron densities .

- Thermal motion correction : Apply TLS refinement to X-ray data to account for lattice vibrations .

- Benchmarking : Validate computational methods against high-resolution structures (e.g., CCDC 2163755) .

Q. What statistical approaches are suitable for analyzing variability in degradation studies?

- Multivariate analysis (PCA) : Cluster degradation profiles by environmental factors (pH, temperature) .

- Survival analysis : Model half-lives using Kaplan-Meier estimators for censored data .

- Error propagation : Quantify uncertainty in LC-MS quantification via Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.